5-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a synthetic organic compound known for its unique structural properties. This compound comprises a pyrazole core substituted with various functional groups, making it a versatile molecule in chemical and pharmaceutical research. Its distinctive structure allows for interactions with multiple biological targets, making it a valuable subject of study in medicinal chemistry.
Mechanism of Action
Mode of Action
The mode of action of this compound is not fully understood. It may involve interactions with its potential targets, leading to changes in their function. This could result in altered cellular processes, although the specifics of these interactions and changes are currently unknown .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. Without knowledge of the specific targets, it’s challenging to predict the exact pathways involved. Given the compound’s structure, it might be involved in pathways related to aromatic compounds .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves a multi-step synthetic route:
Starting Materials: : The synthesis begins with commercially available starting materials, such as substituted benzyl bromides, pyrazole derivatives, and sulfonyl chlorides.
Formation of Pyrazole Ring: : The pyrazole core is constructed through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Functional Group Substitutions: : The sulfonyl, tert-butyl, and trifluoromethyl groups are introduced through nucleophilic substitution reactions.
Final Assembly: : The final product is obtained by coupling the intermediate compounds, typically using palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling).
Industrial Production Methods: For industrial-scale production, optimized reaction conditions are employed to ensure high yield and purity. This includes using advanced catalytic systems, continuous flow reactors, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: : Reduction reactions can be performed to convert nitriles to amines or other functional groups.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or the pyrazole core.
Oxidation: : Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: : Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with catalysts like palladium on carbon (Pd/C).
Substitution: : Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) in the presence of catalysts or under thermal conditions.
Oxidation: : Hydroxylated or carbonyl-containing derivatives.
Reduction: : Amine derivatives from the reduction of nitrile groups.
Substitution: : A wide range of substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In the field of chemistry, 5-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is utilized as a building block for the synthesis of complex molecules
Biology: In biological research, this compound serves as a tool to study enzyme interactions, protein binding, and signal transduction pathways. Its structural features make it a valuable probe for investigating biochemical processes at the molecular level.
Medicine: this compound exhibits potential therapeutic applications. It has been investigated for its role in modulating specific biological targets, making it a candidate for drug development in areas such as anti-inflammatory, anticancer, and antimicrobial therapies.
Industry: In industrial applications, this compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its robust chemical properties make it suitable for large-scale production and application in various industrial processes.
Comparison with Similar Compounds
Similar Compounds:
5-(tert-Butyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile: : Lacks the sulfonyl and benzyl groups, resulting in different chemical and biological properties.
5-{[4-(tert-Butyl)benzyl]thio}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile: : Contains a thioether group instead of a sulfonyl group, affecting its reactivity and binding properties.
5-{[4-(tert-Butyl)benzyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile: : Features an amino group instead of a sulfonyl group, leading to different interactions with biological targets.
Uniqueness: 5-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile stands out due to its unique combination of functional groups, providing a balance of hydrophobic, hydrophilic, and electron-withdrawing properties. This combination enhances its versatility in chemical reactions and its potential in diverse scientific applications.
Properties
IUPAC Name |
5-[(4-tert-butylphenyl)methylsulfonyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2S/c1-16(2,3)12-7-5-11(6-8-12)10-26(24,25)15-13(9-21)14(17(18,19)20)22-23(15)4/h5-8H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPTWVOOMIYZMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CS(=O)(=O)C2=C(C(=NN2C)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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